![molecular formula C16H13FN4O3S3 B6552206 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide CAS No. 1040679-42-2](/img/structure/B6552206.png)
2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
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Description
2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C16H13FN4O3S3 and its molecular weight is 424.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 424.01338197 g/mol and the complexity rating of the compound is 619. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a complex organic molecule belonging to the class of sulfonamide derivatives. Its structure includes a pyrimidine ring, a thiophene moiety, and a fluorophenyl acetamide group, which suggests potential biological activities relevant to medicinal chemistry. This article explores the biological activity of this compound based on available research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H12F2N4O3S3, with a molecular weight of approximately 442.5 g/mol. The presence of functional groups such as the thiophene sulfonamide and the fluorophenyl acetamide indicates potential interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C16H12F2N4O3S3 |
Molecular Weight | 442.5 g/mol |
Structure | Chemical Structure |
Biological Activity
The biological activity of this compound can be inferred from related compounds and structural analogs:
- Antimicrobial Activity : Similar sulfonamide derivatives have shown significant antimicrobial properties, inhibiting bacterial growth through enzyme inhibition in folate synthesis pathways.
- Anticancer Potential : Pyrimidine derivatives have been investigated for their ability to inhibit cancer cell proliferation. For instance, some pyrimidine analogs have demonstrated efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell cycle progression.
- Anti-inflammatory Effects : Compounds containing thiophene moieties are often explored for their anti-inflammatory properties, potentially modulating inflammatory cytokines and pathways.
Case Studies
- Pyrimidine Nucleosides : Research on chloroethyl pyrimidine nucleosides indicated significant inhibition of cell proliferation in A431 vulvar epidermal carcinoma cells, suggesting that structural modifications in pyrimidines can lead to enhanced anticancer activity .
- Ferrocene-Pyrimidine Conjugates : A study on ferrocene-pyrimidine conjugates highlighted their antiplasmodial activities against Plasmodium falciparum, indicating that similar structural features may confer biological activity relevant to infectious diseases .
Properties
IUPAC Name |
2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O3S3/c17-10-4-1-2-5-11(10)20-13(22)9-26-16-19-8-12(15(18)21-16)27(23,24)14-6-3-7-25-14/h1-8H,9H2,(H,20,22)(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZUJYCSGZKMSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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